Cas no 36489-03-9 (2-(ethylsulfanyl)ethan-1-amine)
2-(ethylsulfanyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Ethylthio)ethylamine
- 2-Aminoethyl ethyl sulfide
- 1-AMINO-3-THIAPENTANE
- 2-ethylsulfanylethanamine
- 2-(ethylsulfanyl)ethan-1-amine
- MS-20057
- 2-Aminoethylethyl sulfide
- 2-ethylthioethylamine
- 2-ethylthio-ethylamine
- F77934
- 2-[Ethylthio]ethylamonium
- [2-(ethylthio)ethyl]amine
- SCHEMBL152661
- FT-0611245
- MFCD00014826
- F2147-1017
- 9WA5SEN8DY
- 36489-03-9
- Ethanamine, 2-(ethylthio)-
- 2-(ethylsulfanyl)ethanamine
- AKOS000172300
- DTXSID30189993
- Ethylamine, 2-(ethylthio)-
- 2-(ethylsulfanyl)ethylamine
- 2-(Ethylthio)ethanamine
- 2-(Ethylthio)ethylamine, 96%
- EN300-213208
- C4H11NS
- STL558079
- DB-019507
- ALBB-011952
- BBL104215
-
- MDL: MFCD00014826
- Inchi: 1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3
- InChI Key: HJCTVUWPHAZTLI-UHFFFAOYSA-N
- SMILES: S(CC)CCN
- BRN: 1731375
Computed Properties
- Exact Mass: 105.06100
- Monoisotopic Mass: 105.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 23.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 51.3A^2
Experimental Properties
- Color/Form: liquid
- Density: 0.946 g/mL at 25 °C
- Boiling Point: 159-160 °C/760 mmHg(lit.)
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: n20/D 1.4900
- PSA: 51.32000
- LogP: 1.39850
- Sensitiveness: Stench
- Solubility: Not determined
2-(ethylsulfanyl)ethan-1-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S39
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R10; R34
- Packing Group:III
- Safety Term:3
- Packing Group:III
- Hazard Level:3
2-(ethylsulfanyl)ethan-1-amine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(ethylsulfanyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006728-1g |
2-(Ethylthio)ethylamine |
36489-03-9 | 96% | 1g |
421.0CNY | 2021-07-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006728-5g |
2-(Ethylthio)ethylamine |
36489-03-9 | 96% | 5g |
1542.0CNY | 2021-07-03 | |
| Apollo Scientific | OR8640-5g |
2-(Ethylthio)ethylamine |
36489-03-9 | 96% | 5g |
£85.00 | 2025-02-20 | |
| Apollo Scientific | OR8640-25g |
2-(Ethylthio)ethylamine |
36489-03-9 | 96% | 25g |
£233.00 | 2025-02-20 | |
| TRC | E927420-500mg |
2-(Ethylthio)ethylamine |
36489-03-9 | 500mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927420-1g |
2-(Ethylthio)ethylamine |
36489-03-9 | 1g |
$ 65.00 | 2022-06-05 | ||
| TRC | E927420-5g |
2-(Ethylthio)ethylamine |
36489-03-9 | 5g |
$ 185.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 638501-1G |
2-(ethylsulfanyl)ethan-1-amine |
36489-03-9 | 1g |
¥431.12 | 2023-12-02 | ||
| abcr | AB133298-10 g |
2-(Ethylthio)ethylamine, 96%; . |
36489-03-9 | 96% | 10g |
€158.80 | 2023-05-10 | |
| abcr | AB133298-25 g |
2-(Ethylthio)ethylamine, 96%; . |
36489-03-9 | 96% | 25g |
€306.60 | 2023-05-10 |
2-(ethylsulfanyl)ethan-1-amine Suppliers
2-(ethylsulfanyl)ethan-1-amine Related Literature
-
1. Complete surface control of peptide nanospheres with detachable and attachable polymer brush layersTomonori Waku,Masahiro Matsumoto,Michiya Matsusaki,Mitsuru Akashi Chem. Commun. 2010 46 7025
-
2. Copper(I) Schiff-base complexes: reversible carbon monoxide binding, reactions with dioxygen, and the structure of a dinuclear complex containing co-ordinated and unco-ordinated alkene groupsS. Martin Nelson,Aidan Lavery,Michael G. B. Drew J. Chem. Soc. Dalton Trans. 1986 911
-
Bo Quan,Chaedong Lee,Jung Sun Yoo,Yuanzhe Piao J. Mater. Chem. B 2017 5 586
-
David J. Belton,Siddharth V. Patwardhan,Carole C. Perry J. Mater. Chem. 2005 15 4629
-
Zhiqiang Weng,Shihui Teo,T. S. Andy Hor Dalton Trans. 2007 3493
Additional information on 2-(ethylsulfanyl)ethan-1-amine
2-(Ethylsulfanyl)ethan-1-amine: A Comprehensive Overview
The compound 2-(ethylsulfanyl)ethan-1-amine, also known by its CAS number 36489-03-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring an ethylsulfanyl group and an amine functional group, has garnered attention due to its potential in catalysis, drug delivery, and polymer synthesis. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its properties and applications.
Structurally, 2-(ethylsulfanyl)ethan-1-amine consists of a central ethane backbone with an ethylsulfanyl (-S-C2H5) group attached to the second carbon and an amine (-NH2) group on the first carbon. This configuration imparts the molecule with both nucleophilic and basic properties, making it a valuable precursor in organic synthesis. The sulfur atom in the ethylsulfanyl group contributes to the compound's reactivity, enabling it to participate in various nucleophilic substitutions and additions.
Recent studies have explored the use of 2-(ethylsulfanyl)ethan-1-amine as a building block for constructing advanced materials. For instance, researchers have employed this compound in the synthesis of novel polymeric materials with tailored mechanical and thermal properties. The amine group facilitates polymerization reactions, while the ethylsulfanyl group introduces sulfur-based functionalities that can enhance the material's stability under harsh conditions.
In the pharmaceutical industry, 2-(ethylsulfanyl)ethan-1-amine has shown promise as an intermediate in drug synthesis. Its ability to undergo various transformations, such as alkylation and acylation, makes it a valuable intermediate for constructing bioactive molecules. Recent research has focused on optimizing synthetic routes to improve yield and purity, ensuring scalability for industrial applications.
The synthesis of cas no36489-03-9 typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of ethyl mercaptan with an appropriate amine precursor under catalytic conditions. The choice of catalyst and solvent significantly influences the reaction efficiency and product quality. Recent advancements in catalytic systems have enabled greener and more sustainable syntheses of this compound.
In terms of physical properties, 2-(ethylsulfanyl)ethan-1-amine exhibits a melting point of approximately -78°C and a boiling point around 78°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for use in solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating moderate stability that can be enhanced through appropriate functionalization.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of cas no36489-03-9. Density functional theory (DFT) calculations have revealed that the nitrogen atom in the amine group is highly nucleophilic due to its partial negative charge, facilitating its participation in nucleophilic attacks during chemical reactions. Additionally, molecular dynamics simulations have helped predict the behavior of this compound in various solvent environments, aiding in process optimization.
In conclusion, 2-(ethylsulfanyl)ethan-1-amine, or CAS No 36489-03-9, is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and material science, positions it as a key player in future innovations. As research continues to uncover new potential uses for this compound, its role in advancing technology and medicine is expected to grow significantly.
36489-03-9 (2-(ethylsulfanyl)ethan-1-amine) Related Products
- 18542-42-2(2-(Methylthio)ethylamine)
- 871-76-1(2,2'-Thiobis(ethylamine))
- 54303-30-9(2-(Ethylthio)ethylamine Hydrochloride)
- 141056-74-8(Ethanamine, 2,2'-thiobis[N-methyl-)
- 36517-93-8(2-(propylthio)ethanamine)
- 21057-05-6(Ethanamine,2,2'-[1,2-ethanediylbis(thio)]bis-)
- 73502-96-2(2-[[2-(ethylthio)ethyl]thio]amine)
- 847975-59-1(2-(ethylsulfanyl)ethyl(methyl)amine)
- 51896-48-1(ETHANETHIOL, 2-[(2-AMINOETHYL)THIO]-)
- 6950-53-4(2-(Methylthio)ethanamine hydrochloride)